![molecular formula C24H46I2NNaO4S B14648256 Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine CAS No. 53404-81-2](/img/structure/B14648256.png)
Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine is a complex organic compound with a molecular formula of C24H46I2NNaO4S . This compound is known for its unique structure, which includes a cyclohexyl group, a hexadecanoyl chain, and an ethanesulfonate group, all coordinated with molecular iodine. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine involves multiple steps. One common method includes the reaction of cyclohexylamine with hexadecanoyl chloride to form N-cyclohexylhexadecanamide. This intermediate is then reacted with ethanesulfonic acid to form 2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonic acid. Finally, this compound is neutralized with sodium hydroxide and coordinated with molecular iodine to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient mixing to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids and sulfonic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with protein thiol groups, leading to protein denaturation and inhibition of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar sulfonate group.
Cyclohexylamine: Shares the cyclohexyl group but lacks the sulfonate and iodine components.
Hexadecanoyl chloride: Contains the hexadecanoyl chain but lacks the sulfonate and iodine components.
Uniqueness
Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine is unique due to its combination of a cyclohexyl group, a long-chain fatty acid, and a sulfonate group coordinated with iodine. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
CAS No. |
53404-81-2 |
|---|---|
Molecular Formula |
C24H46I2NNaO4S |
Molecular Weight |
721.5 g/mol |
IUPAC Name |
sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine |
InChI |
InChI=1S/C24H47NO4S.I2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(26)25(21-22-30(27,28)29)23-18-15-14-16-19-23;1-2;/h23H,2-22H2,1H3,(H,27,28,29);;/q;;+1/p-1 |
InChI Key |
OFMPRCXZKZUYQC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+].II |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



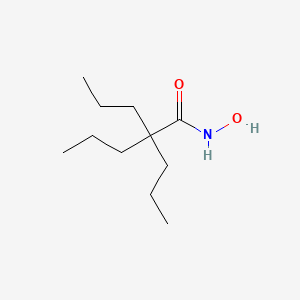

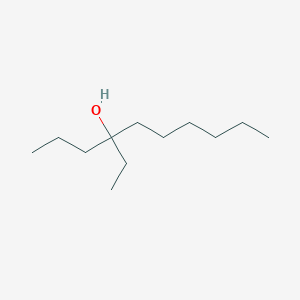

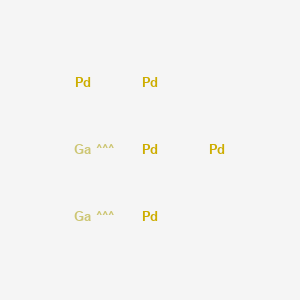
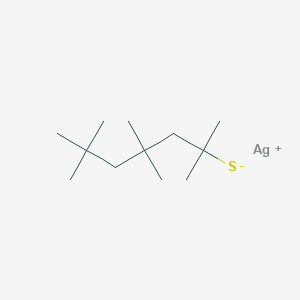
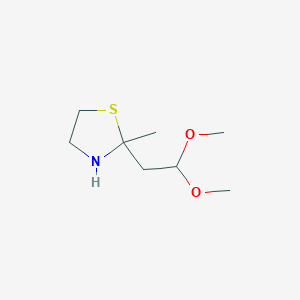
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
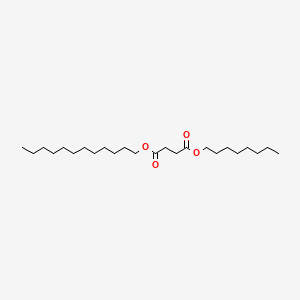


![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)
